Lithium dichromate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium dichromate dihydrate is a chemical compound that is commonly used in scientific research. This compound is a crystalline solid that is soluble in water and has a bright red color. Lithium dichromate dihydrate is commonly used in laboratory experiments due to its unique properties and its ability to act as an oxidizing agent.

科学的研究の応用

Lithium-ion Battery Applications

Lithium dichromate dihydrate has found significant applications in the field of lithium-ion batteries. For instance, research has highlighted its role in creating stable electrolytes for high-voltage and safe aqueous lithium-ion batteries. The room-temperature dihydrate melt of Li salts has been demonstrated to function effectively as a stable aqueous electrolyte. This innovation opens up possibilities for high-voltage applications in aqueous electrolytes, signifying a significant breakthrough in battery technology (Ko et al., 2019).

Protection Layer for Lithium Metal

Another application lies in the development of protection layers for lithium metal. Lithium metal, due to its high reactivity, faces challenges like dendritic growth that impede its practical applications. Research has led to the development of a conformal LiF coating technique on Li surface with commercial Freon R134a as the reagent, which shows promise in reducing side reactions and enhancing cycling stability in lithium batteries (Lin et al., 2017).

Electrode Materials for Lithium-ion Batteries

Further investigations have explored the synthesis and properties of lithium-organic coordination compounds as promising candidates for lithium-inserted material in lithium-ion batteries. These materials have shown high initial discharge capacity and minimal capacity fading after several cycles, indicating their potential as efficient electrode materials (Zeng et al., 2010).

Thermal Dehydration and Phase Transitions

In the realm of material science, the thermal dehydration process of lithium metaborate dihydrate and the subsequent phase transitions of the anhydrous product have been a subject of research. Understanding the reaction steps and mechanisms of thermal dehydration contributes to the knowledge of material properties and can lead to the development of new materials with desired properties (Koga & Utsuoka, 2006).

特性

CAS番号 |

10022-48-7 |

|---|---|

製品名 |

Lithium dichromate dihydrate |

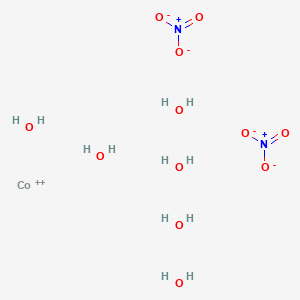

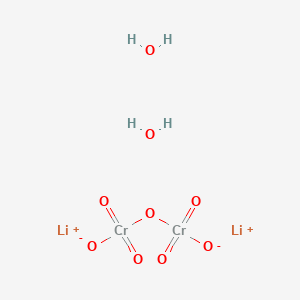

分子式 |

Li2Cr2O7 Cr2Li2O7 |

分子量 |

266 g/mol |

IUPAC名 |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |

InChI |

InChI=1S/2Cr.2Li.2H2O.7O/h;;;;2*1H2;;;;;;;/q;;2*+1;;;;;;;;2*-1 |

InChIキー |

GLGSRACCZFMWDT-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

正規SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

沸点 |

Decomposes 368.6° F (USCG, 1999) |

密度 |

2.34 at 86 °F (USCG, 1999) |

melting_point |

266 °F (USCG, 1999) |

その他のCAS番号 |

13843-81-7 |

物理的記述 |

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) |

同義語 |

LITHIUM DICHROMATE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)